![molecular formula C23H14N2O5S2 B2583665 N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide CAS No. 881295-31-4](/img/structure/B2583665.png)

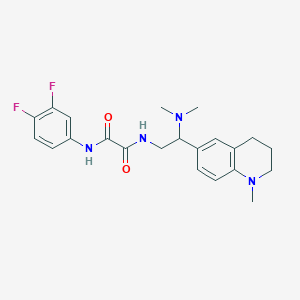

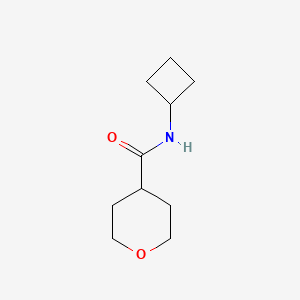

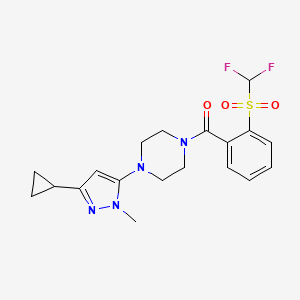

N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide, also known as OTS964, is a small molecule inhibitor that has gained attention in the scientific community for its potential applications in cancer treatment. OTS964 is a potent inhibitor of TOPK (T-LAK cell-originated protein kinase), a protein kinase that has been implicated in various cancers.

Scientific Research Applications

Synthesis Techniques and Intermediates

The synthesis of chemical compounds related to N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide involves a variety of intermediates and methods. For instance, the synthesis of alkatrienyl sulfoxides and sulfones employs sigmatropic rearrangement and explores electrophile-promoted reactions for heterocyclization, leading to the formation of 5H-1,2-oxathiol-2-ium salts and thiophene or selenophene derivatives (Christov & Ivanov, 2002). Similarly, the synthesis of 7,7′-disulfoperinaphthothioindigo discusses the preparation of individual 2-oxonaphtho[1,8-bc]thiophene-6-sulfonic acid and the kinetics of its photochemical and thermal isomerization (Mostoslavskii, Gorbas, & Georgieva, 1973).

Molecular Structure and Reactions

The study of phenylsulfinyl radical's gas-phase generation, photoisomerization, and oxidation offers insights into sulfoxide chemistry and the behavior of key intermediates like phenylsulfinyl radical in various chemical reactions (Xu et al., 2018). The reactions of N-sulfonylamines with azirines, leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines, further illustrate the complexity and diversity of reactions associated with sulfonyl compounds (Tornus, Schaumann, & Adiwidjaja, 1996).

Novel Applications and Properties

A range of N-protected aziridines showcases the utility of sulfur ylides in the synthesis of structurally diverse compounds, with implications for understanding reaction mechanisms and optimizing yields and selectivity (Dokli, Matanovic, & Hameršak, 2010). Additionally, the catalytic asymmetric epoxidation of aldehydes using 1,3-oxathianes highlights the importance of understanding stereo electronic effects in chemical transformations (Aggarwal et al., 1998).

properties

IUPAC Name |

N-(benzenesulfonyl)-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O5S2/c26-22(15-10-12-24-13-11-15)25(32(28,29)16-6-2-1-3-7-16)19-14-20-21(30-23(27)31-20)18-9-5-4-8-17(18)19/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMVLEXOVOPHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2583591.png)

![4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2583593.png)

![1-(2,5-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2583599.png)

![N,5-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2583604.png)

![2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2583605.png)